

Spectroscopic Profile of 3,5-dibromo-4pyridinol: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyridinol, 3,5-dibromo-, ion(1-)

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This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-4-pyridinol. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of halogenated pyridinol derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3,5-dibromo-4-pyridinol. These values are estimations derived from data reported for analogous compounds.

Table 1: Expected ¹H NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-8.5	Singlet	2H	H-2, H-6
~5.0-7.0	Broad Singlet	1H	О-Н



Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppm	Assignment
~160-165	C-4
~145-150	C-2, C-6
~110-115	C-3, C-5

Table 3: Expected Infrared (IR) Spectroscopic Data for 3,5-dibromo-4-pyridinol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch
~1600	Medium-Strong	C=C stretch (aromatic)
~1550	Medium-Strong	C=N stretch (aromatic)
~1200	Medium	C-O stretch
800-700	Strong	C-Br stretch

Table 4: Expected Mass Spectrometry Data for 3,5-dibromo-4-pyridinol

m/z	lon
251, 253, 255	[M]+
252, 254, 256	[M+H]+

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the molecular ion peaks.

Experimental Protocols



While a specific experimental protocol for the synthesis of 3,5-dibromo-4-pyridinol is not readily available in the cited literature, a general procedure for the bromination of a pyridine derivative is provided below as a representative example. This can be adapted for the synthesis of the target molecule.

Representative Synthesis of a Brominated Pyridine Derivative

A solution of the pyridine starting material in a suitable solvent (e.g., acetic acid, sulfuric acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction mixture is stirred at a specific temperature for a designated period. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

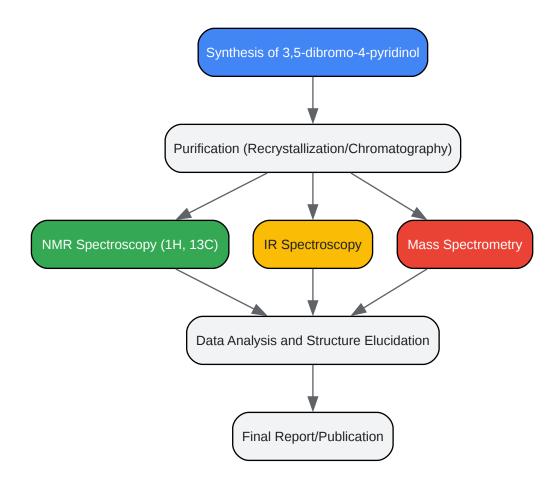
General Protocol for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3,5-dibromo-4-pyridinol.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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